Hdac/nampt-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hdac/nampt-IN-1 is a dual inhibitor targeting both histone deacetylases (HDACs) and nicotinamide phosphoribosyltransferase (NAMPT). This compound has shown significant potential in cancer treatment due to its ability to inhibit two critical enzymes involved in cellular metabolism and gene expression regulation .
准备方法
The synthesis of Hdac/nampt-IN-1 involves structure-based drug design, chemical synthesis, and biological analysis. . The industrial production methods for this compound are not extensively documented, but it typically involves multi-step organic synthesis under controlled conditions.
化学反应分析
Hdac/nampt-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its inhibitory activity.
Reduction: This reaction can be used to modify the compound’s structure, enhancing its stability and efficacy.
科学研究应用
Hdac/nampt-IN-1 has a wide range of scientific research applications:
Chemistry: It is used to study the inhibition of HDAC and NAMPT enzymes, providing insights into enzyme regulation and inhibition mechanisms.
Biology: The compound is used to investigate cellular metabolism and gene expression regulation, particularly in cancer cells.
Industry: The compound is used in the development of new therapeutic agents targeting HDAC and NAMPT enzymes.
作用机制
Hdac/nampt-IN-1 exerts its effects by inhibiting both HDAC and NAMPT enzymes. HDACs are involved in the regulation of gene expression through epigenetic modifications, while NAMPT plays a crucial role in maintaining cellular metabolism by regulating nicotinamide adenine dinucleotide (NAD) levels. By inhibiting these enzymes, this compound disrupts cellular metabolism and gene expression, leading to apoptosis and reduced tumor growth .
相似化合物的比较
Hdac/nampt-IN-1 is unique due to its dual inhibitory activity against both HDAC and NAMPT enzymes. Similar compounds include:
FK866: A specific NAMPT inhibitor with significant anti-tumor efficacy.
CHS828: Another NAMPT inhibitor used in cancer therapy.
OT-82: A NAMPT inhibitor with promising preclinical results. This compound stands out due to its ability to target both HDAC and NAMPT, providing a more comprehensive approach to cancer treatment.
属性
分子式 |
C19H21N5O2 |
---|---|
分子量 |
351.4 g/mol |
IUPAC 名称 |
N-[[4-(propylaminocarbamoyl)phenyl]methyl]-1H-pyrrolo[3,2-c]pyridine-2-carboxamide |
InChI |
InChI=1S/C19H21N5O2/c1-2-8-22-24-18(25)14-5-3-13(4-6-14)11-21-19(26)17-10-15-12-20-9-7-16(15)23-17/h3-7,9-10,12,22-23H,2,8,11H2,1H3,(H,21,26)(H,24,25) |
InChI 键 |
AAJJDOFESDDARD-UHFFFAOYSA-N |
规范 SMILES |
CCCNNC(=O)C1=CC=C(C=C1)CNC(=O)C2=CC3=C(N2)C=CN=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。